N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Overview
Description
N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide is a complex organic compound that features a pyridine ring, a nitro group, and a pyrrolidine ring attached to a benzamide core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide structure.
Substitution: Introduction of the pyrrolidine and pyridine rings.
Industrial Production Methods
Industrial production would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced under specific conditions to modify the nitro group.
Substitution: The pyridine and pyrrolidine rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, palladium on carbon.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Amines: From reduction of the nitro group.
Halogenated derivatives: From substitution reactions.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The nitro group and pyridine ring are often involved in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
- N-(6-methyl-2-pyridinyl)-3-amino-4-(1-pyrrolidinyl)benzamide
Uniqueness
The presence of the nitro group and the specific substitution pattern on the benzamide core may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-5-4-6-16(18-12)19-17(22)13-7-8-14(15(11-13)21(23)24)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOGTGLDXZGLGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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